molecular formula C13H19IN2 B12770513 Dimethyltryptamine methiodide CAS No. 13558-34-4

Dimethyltryptamine methiodide

Cat. No.: B12770513
CAS No.: 13558-34-4
M. Wt: 330.21 g/mol
InChI Key: UODGYRMDUSUFFD-UHFFFAOYSA-M
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Description

Dimethyltryptamine methiodide is a derivative of dimethyltryptamine, a well-known psychedelic compound this compound is a quaternary ammonium salt formed by the methylation of dimethyltryptamine

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyltryptamine methiodide can be synthesized through the methylation of dimethyltryptamine. The process typically involves the reaction of dimethyltryptamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyltryptamine methiodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to dimethyltryptamine.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can react with this compound under mild conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dimethyltryptamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyltryptamine methiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic applications, including its effects on mental health and neurological disorders.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

Dimethyltryptamine methiodide exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, including 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 6 . These interactions lead to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.

Comparison with Similar Compounds

Dimethyltryptamine methiodide is similar to other tryptamine derivatives, such as:

    N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with similar structural properties.

    5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another potent psychedelic with a methoxy group at the 5-position.

    Psilocybin: A naturally occurring compound found in certain mushrooms, which is converted to psilocin in the body.

Uniqueness

This compound is unique due to its quaternary ammonium structure, which imparts different chemical reactivity and biological interactions compared to its non-methylated counterparts

Properties

CAS No.

13558-34-4

Molecular Formula

C13H19IN2

Molecular Weight

330.21 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C13H19N2.HI/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13;/h4-7,10,14H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

UODGYRMDUSUFFD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=CC=CC=C21.[I-]

Origin of Product

United States

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